molecular formula C16H20N4O B2928170 1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea CAS No. 2034441-13-7

1-([2,3'-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea

Cat. No.: B2928170
CAS No.: 2034441-13-7
M. Wt: 284.363
InChI Key: GDPAEZMGSAAOPL-UHFFFAOYSA-N
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Description

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is a synthetic organic compound that features a bipyridine moiety linked to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea typically involves the following steps:

    Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives.

    Urea Formation: The bipyridine intermediate is then reacted with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The bipyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the development of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea would depend on its specific application. In coordination chemistry, it may act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.

    N,N’-Di-tert-butylurea: A urea derivative with different substituents.

Uniqueness

1-([2,3’-Bipyridin]-3-ylmethyl)-3-(tert-butyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and physical properties compared to other bipyridine or urea derivatives.

Properties

IUPAC Name

1-tert-butyl-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-16(2,3)20-15(21)19-11-13-7-5-9-18-14(13)12-6-4-8-17-10-12/h4-10H,11H2,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPAEZMGSAAOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=C(N=CC=C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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